2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S1898758
CAS No.
87019-34-9
M.F
C32H62O11S
M. Wt
654.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecyls...

CAS Number

87019-34-9

Product Name

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C32H62O11S

Molecular Weight

654.9 g/mol

InChI

InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3

InChI Key

XUKCZBPRMWBCAV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

The compound has a molecular formula of C32H62O11S and features a unique structure characterized by multiple hydroxyl groups and an octadecyl sulfanyl ethoxy side chain. Its intricate configuration includes several oxane (sugar-like) units that contribute to its solubility and reactivity in biological systems. The presence of both hydrophobic (octadecyl) and hydrophilic (hydroxymethyl and hydroxy groups) components suggests its potential as a surfactant or emulsifying agent in various formulations .

Typical for polyols and ethers:

  • Hydrolysis: In aqueous environments, it may hydrolyze, breaking down into simpler sugars and alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, which may further participate in condensation reactions.
  • Esterification: The hydroxyl groups can react with acids to form esters, enhancing its utility in drug delivery systems or as a polymer precursor.

Preliminary studies suggest that this compound exhibits biological activity, potentially influencing cell signaling pathways due to its structural similarity to natural sugars. The presence of multiple hydroxyl groups may enhance its interaction with biological membranes, possibly affecting permeability and cellular uptake. Additionally, compounds with similar structures have been noted for their roles in anti-inflammatory and antioxidant activities .

The synthesis of this compound can be approached through several methods:

  • Glycosylation Reactions: Utilizing activated sugar precursors to form glycosidic bonds.
  • Alkylation: Introducing the octadecyl sulfanyl ethoxy group via alkylation of a hydroxymethyl sugar derivative.
  • Multi-step Organic Synthesis: Employing techniques such as protection-deprotection strategies to manage reactive functional groups during synthesis.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound's unique properties lend it to various applications:

  • Pharmaceuticals: It may serve as a drug carrier or excipient due to its biocompatibility and ability to enhance solubility.
  • Cosmetics: Its moisturizing properties make it suitable for skin care formulations.
  • Food Industry: As a potential emulsifier or stabilizer in food products.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its therapeutic potential.
  • Synergistic Effects: Investigating interactions with other compounds can reveal enhanced effects, particularly in drug formulations.

Studies on similar compounds indicate that modifications in the alkyl chain length or the positioning of hydroxyl groups can significantly alter biological activity .

Several compounds share structural similarities with 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
DextrinC18H32O16A polysaccharide used as a food additive; lacks hydrophobic side chains.
4-Hydroxy-2,5-bis(hydroxymethyl)C18H32O16Similar sugar structure but without the octadecyl group; used in pharmaceuticals.
StachyoseC18H32O16A tetrasaccharide; known for prebiotic effects but structurally simpler than the target compound.

The unique combination of long hydrophobic chains and multiple hydroxyl functionalities sets this compound apart from others, suggesting specific applications where both solubility and bioactivity are required.

XLogP3

5.3

Dates

Modify: 2023-08-16

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